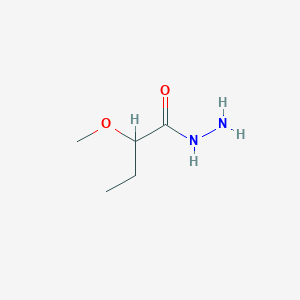
1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a building block in the synthesis of various organic compounds and has been found to have important applications in the fields of medicinal chemistry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents
One application is in the discovery and synthesis of potential anticancer agents. A study identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays, showing activity against several breast and colorectal cancer cell lines. This compound's molecular target was identified as TIP47, an IGF II receptor binding protein, showcasing how derivatives of 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol can be used in cancer research to identify new therapeutic agents and their molecular targets (Zhang et al., 2005).
Catalysis and Chemical Synthesis
Lanthanide(III) trifluoromethanesulfonates have been identified as extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, yielding β-amino alcohols. This illustrates the role of trifluoromethyl-containing compounds in facilitating highly efficient and regioselective chemical transformations, crucial for synthesizing complex organic molecules (Chini et al., 1994).
Fluorinated Pyridines in Pesticide Synthesis
The compound 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative closely related to this compound, is crucial in synthesizing pesticides. This review highlights various synthesis processes of this derivative, underscoring its importance in developing agricultural chemicals (Xin-xin, 2006).
Intermediate in Herbicide Synthesis
2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a key intermediate for synthesizing the highly efficient herbicide trifloxysulfuron, demonstrating the crucial role of this compound derivatives in developing new herbicidal compounds (Hang-dong, 2010).
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3,5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUDBVZEAJNLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)



![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)

![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)

![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2674618.png)
